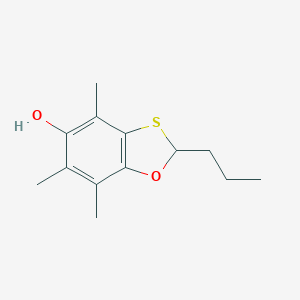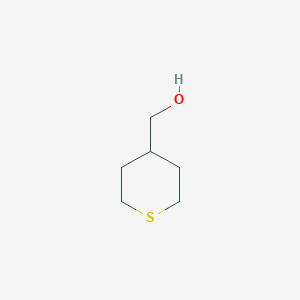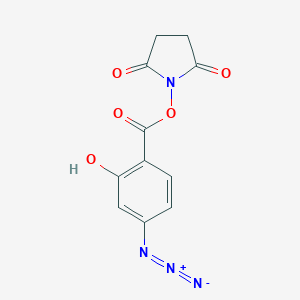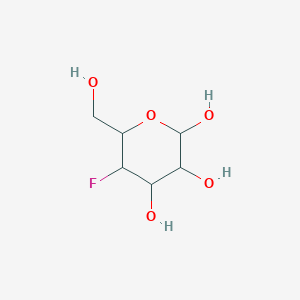
4-Fluoro-4-deoxy-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-Fluoro-4-deoxy-D-galactopyranose and its analogs involves nucleophilic displacement reactions, utilizing leaving groups such as (p-bromophenylsulfonyl)oxy and (trifluoromethylsulfonyl)oxy. These syntheses yield various derivatives, including 4-amino, 4-azido, 4-bromo, 4-chloro, 4-fluoro, 4-iodo, and 4-thio derivatives, indicating the versatility of the synthetic methods (Maradufu & Perlin, 1974).
Molecular Structure Analysis
The crystal structure of derivatives such as 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside reveals a triclinic space group with molecules adopting chair conformations. The detailed crystallographic analysis provides insights into the molecular geometry and conformational preferences of these fluorinated sugars (Srikrishnan & An, 1988).
Scientific Research Applications
1. Modulating Post-Translational Glycosylation of Cells
- Summary of Application: This research focuses on using fluorinated N-acetylglucosamine (F-GlcNAc), such as 4-Fluoro-4-deoxy-D-galactopyranose, to inhibit cell migration, proliferation, or differentiation . It also provides a method of decreasing an amount of HECA-452 epitope on a glycoprotein on a cell .
- Methods of Application: The cell is contacted with a fluorinated N-acetylglucosamine in an amount sufficient to inhibit cell migration, proliferation, or differentiation . The fluorinated N-acetylglucosamine can be administered prior to or after an inflammatory event .
- Results or Outcomes: The amount of the glycoprotein on the cell in the presence of the fluorinated N-acetylglucosamine differs by less than 10%, 5%, or 1% compared to in the absence of the fluorinated N-acetylglucosamine .
2. Synthesis of 4-deoxy-4-fluoroglucosaminides
- Summary of Application: This research presents a convenient method of synthesis of 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-β-D-glucopyranose .
- Methods of Application: The synthesis involves the fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-D-galactopyranose with 2,4,6-trimethylpyridinium fluoride .
- Results or Outcomes: The resulting compound was transformed into 1,6-anhydro-3-O-acetyl-2,4-dideoxy-2-trifluoroacetamido-4-fluoro-β-D-glucopyranose, which was converted into 3,6-di-O-acetyl-2,4-dideoxy-2-trifluoroacetamido-4-fluoro-α-D-glucopyranosyl fluoride by the reaction with HF/Py .
3. Synthesis of Acetylated 3-fluoro, 4-fluoro and 3,4-dideoxy-3,4-difluoro Analogs of D-glucosamine and D-galactosamine
- Summary of Application: This research focuses on the synthesis of acetylated 3-deoxy-3-fluoro, 4-deoxy-4-fluoro and 3,4-dideoxy-3,4-difluoro analogs of D-glucosamine and D-galactosamine .
- Methods of Application: The synthesis is carried out via 1,6-anhydrohexopyranose chemistry .
- Results or Outcomes: The cytotoxicity of the target compounds towards selected cancer cells is determined .
Safety And Hazards
Future Directions
Fluorinated N-acetylglucosamines, such as 4-Fluoro-4-deoxy-D-galactopyranose, have potential applications in inhibiting inflammation in tissues, and could be used in the treatment of conditions such as chronic inflammation, acute inflammation, cutaneous inflammation, psoriasis, inflammatory bowel disease, colitis, or Crohn’s disease .
properties
IUPAC Name |
(3R,4R,5R,6R)-5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHYONSINSKFAH-SVZMEOIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4-deoxy-D-galactopyranose | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

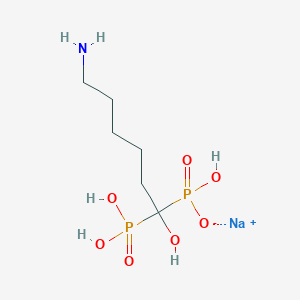
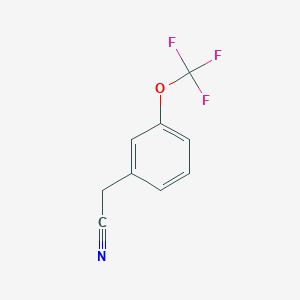
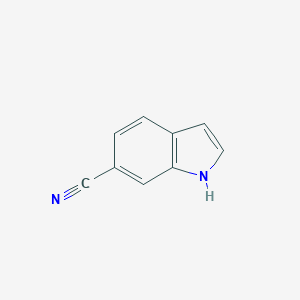

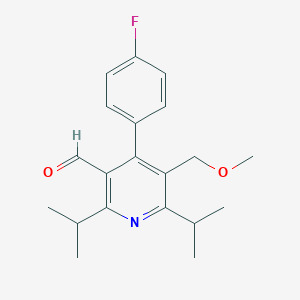
![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
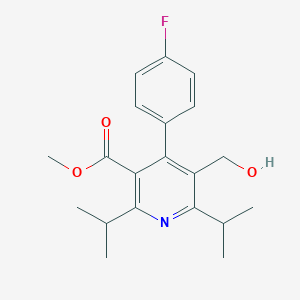
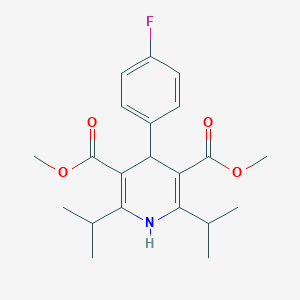
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
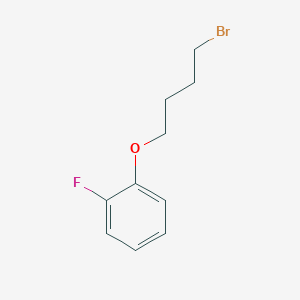
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
